molecular formula C17H18F2N2O2 B6639843 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea

1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea

Cat. No. B6639843
M. Wt: 320.33 g/mol
InChI Key: PNCMGVLRBLWYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea, also known as DBU, is a urea derivative that has been extensively studied for its potential as a therapeutic agent. The compound is known for its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea is not fully understood, but it is believed to involve the inhibition of several key enzymes involved in cancer cell growth and proliferation. One of these enzymes is thymidylate synthase, which is involved in DNA synthesis. 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea has been shown to inhibit thymidylate synthase, leading to decreased DNA synthesis and cell growth. 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea has also been shown to inhibit other enzymes involved in cancer cell growth, including dihydrofolate reductase and tyrosine kinase.
Biochemical and Physiological Effects:
1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea has been shown to have anti-inflammatory and antioxidant properties. 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea has also been shown to increase the levels of several key neurotransmitters in the brain, including dopamine and serotonin. This may make 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea a potential candidate for the treatment of neurodegenerative disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea in lab experiments is its high potency and specificity for cancer cells. 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea has been shown to be effective at inhibiting the growth of a variety of cancer cell lines, making it a useful tool for studying cancer biology. However, one limitation of using 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea in lab experiments is its potential toxicity. 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea has been shown to have cytotoxic effects on normal cells at high concentrations, making it important to use caution when handling the compound.

Future Directions

There are several future directions for research on 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea. One area of interest is the development of new synthesis methods to improve the yield and purity of 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea. Another area of interest is the investigation of the potential of 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea as a therapeutic agent for other diseases, such as arthritis and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea and to identify potential side effects and toxicity concerns.

Synthesis Methods

1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea can be synthesized through a multi-step process involving the reaction of 2,5-difluorobenzylamine with benzyl isocyanate, followed by the reaction of the resulting intermediate with 2-chloroethanol. The final product is then purified through recrystallization. This method has been optimized to produce high yields of 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea with high purity.

Scientific Research Applications

1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea has been extensively studied for its potential as a therapeutic agent in cancer treatment. In vitro studies have shown that 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea is able to inhibit the growth of a variety of cancer cell lines, including lung, breast, and colon cancer cells. 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as arthritis and neurodegenerative disorders.

properties

IUPAC Name

1-benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O2/c18-15-6-7-16(19)14(10-15)11-20-17(23)21(8-9-22)12-13-4-2-1-3-5-13/h1-7,10,22H,8-9,11-12H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCMGVLRBLWYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C(=O)NCC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.